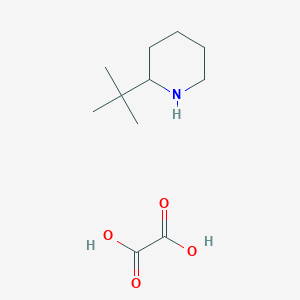

2-Tert-butylpiperidine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Tert-butylpiperidine oxalate is an organic compound with the molecular formula C11H21NO4 It is a derivative of piperidine, a six-membered heterocyclic amine, and is combined with oxalic acid to form the oxalate salt

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylpiperidine oxalate typically involves the reaction of 2-Tert-butylpiperidine with oxalic acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is then isolated and purified using techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-Tert-butylpiperidine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxalate salt back to the free base form.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: N-oxides of 2-Tert-butylpiperidine.

Reduction: 2-Tert-butylpiperidine free base.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

One of the primary applications of 2-tert-butylpiperidine oxalate lies in its neuroprotective effects. Research indicates that compounds with a piperidine structure can act as antagonists at N-methyl-D-aspartate (NMDA) receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases.

- Mechanism of Action : NMDA receptors play a crucial role in synaptic plasticity and memory function; however, their overactivation can lead to neuronal damage. By selectively inhibiting these receptors, this compound may help mitigate damage from conditions such as stroke, Alzheimer's disease, and Parkinson's disease .

- Case Studies : In vivo studies have shown that analogs of piperidine compounds exhibit significant neuroprotective effects in models of induced ischemia and neurodegeneration. For instance, compounds similar to this compound have demonstrated efficacy in reducing neuronal loss during hypoxic conditions .

Drug Development

The unique structural features of this compound make it a candidate for further drug development.

- Dual-Target Ligands : This compound has been explored as part of dual-target ligand strategies aimed at treating Parkinson's disease by combining monoamine oxidase B inhibition with NMDA receptor antagonism. Such combinations are believed to enhance therapeutic efficacy while minimizing side effects .

- Structure-Activity Relationship (SAR) : The modification of the piperidine moiety in various compounds has led to improved binding affinities for dopamine transporters (DAT), suggesting that derivatives of this compound could lead to novel treatments for neurological disorders .

Chemical Synthesis Applications

In addition to its biological applications, this compound is relevant in synthetic organic chemistry.

- Synthesis of Complex Molecules : The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive oxalate group. This makes it valuable in the preparation of various pharmaceuticals and agrochemicals .

- Reactivity : The presence of the tert-butyl group enhances the stability and solubility of the compound, facilitating its use in various chemical reactions where steric hindrance is advantageous .

Comparative Analysis Table

The following table summarizes key properties and applications of this compound compared to related compounds:

| Property/Application | This compound | Related Piperidine Compounds |

|---|---|---|

| Neuroprotective Activity | Significant | Varies; some show less efficacy |

| NMDA Receptor Antagonism | Yes | Yes |

| Drug Development Potential | High | Moderate |

| Synthetic Utility | High | Varies |

| Stability | High due to tert-butyl group | Varies |

Mecanismo De Acción

The mechanism of action of 2-Tert-butylpiperidine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Tert-butylpiperidine: The free base form of the compound.

Piperidine: The parent compound without the tert-butyl group.

N-Methylpiperidine: A similar compound with a methyl group instead of a tert-butyl group.

Uniqueness

2-Tert-butylpiperidine oxalate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other piperidine derivatives and useful in specific applications where such properties are desired.

Actividad Biológica

2-Tert-butylpiperidine oxalate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is a derivative of piperidine, a six-membered ring containing nitrogen. The oxalate moiety enhances its solubility and bioavailability, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial , antifungal , and antiviral activities. These properties are crucial for developing new therapeutic agents against resistant pathogens. For instance, studies have shown that compounds in the piperidine class can inhibit the growth of various bacteria and fungi by disrupting their cell walls or metabolic pathways.

Neuroprotective Effects

In the context of neuroprotection, this compound has been evaluated for its effects on neuronal cell lines. A study involving neuroblastoma SH-SY5Y cells demonstrated that the compound could mitigate oxidative stress induced by hydrogen peroxide, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to receptors or enzymes involved in critical metabolic pathways, thereby modulating their activity. For example, its neuroprotective effects may be attributed to the inhibition of oxidative stress pathways, which are implicated in neuronal damage .

Study on Neuroprotection

A notable study investigated the neuroprotective effects of this compound on SH-SY5Y cells subjected to oxidative stress. The results indicated a statistically significant increase in cell viability at lower concentrations compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Antiparkinsonian Activity

Further research explored its antiparkinsonian properties using a haloperidol-induced catalepsy model in Wistar rats. The compound demonstrated a reduction in cataleptic symptoms, suggesting it may have implications for treating Parkinson's disease .

Table 2: Summary of Case Studies

Propiedades

IUPAC Name |

2-tert-butylpiperidine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.C2H2O4/c1-9(2,3)8-6-4-5-7-10-8;3-1(4)2(5)6/h8,10H,4-7H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRCOTVVNONHLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCN1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.